3-methyl-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
3-Methyl-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a fused triazolo-pyrimidinone core. Its molecular formula is C₁₆H₁₅N₅O, with a molar mass of 293.33 g/mol (calculated from substituents in and ). The compound is characterized by a 3-methyl group at the N-3 position and a 3-methylbenzyl substituent at the N-6 position. Predicted physicochemical properties include a density of ~1.84 g/cm³ and a pKa of 8.02, suggesting moderate basicity and solubility in polar solvents .
Properties
IUPAC Name |
3-methyl-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-9-4-3-5-10(6-9)7-18-8-14-12-11(13(18)19)15-16-17(12)2/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOHORUVEQWYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)N=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class of compounds. This class is known for its diverse biological activities, including antitumor, antibacterial, and antiviral properties. This article delves into the biological activity of this specific compound, summarizing its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 284.32 g/mol. The structure features a triazole ring fused with a pyrimidine moiety, which contributes to its biological reactivity.
Antitumor Activity
Research has indicated that triazolopyrimidines exhibit significant antitumor effects. A study demonstrated that derivatives of this compound showed cytotoxicity against various cancer cell lines , including breast and lung cancer cells. The mechanism is thought to involve the inhibition of key enzymes involved in DNA synthesis and repair pathways.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.
Antiviral Activity
The antiviral potential of this compound has been explored in the context of viral infections such as Hepatitis B virus (HBV). Preliminary studies indicate that it may inhibit HBV replication by interfering with viral polymerase activity.
The biological activity of This compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : It inhibits enzymes critical for nucleotide synthesis.
- Receptor Modulation : The compound may modulate receptor activity involved in cell signaling pathways.
- DNA Interaction : Its structure allows it to intercalate with DNA, disrupting replication processes.
Case Studies
- Anticancer Efficacy : A case study involving the use of this compound in combination therapy with traditional chemotherapeutics showed enhanced efficacy in tumor reduction in xenograft models.
- Infection Control : Another study highlighted its use in treating bacterial infections resistant to conventional antibiotics, showcasing its potential as a novel therapeutic agent.
Comparison with Similar Compounds
Table 1: Physical Properties of Selected Triazolo-Pyrimidinones
Substituent Insights :
- Electron-Withdrawing Groups : Compounds like 10b (4-nitrophenyl) exhibit higher melting points (190°C) due to strong dipole interactions, contrasting with alkylated analogs like 10a (78°C) .
- Hydrophilic Modifications : Glycosylthio derivatives (e.g., 11 ) introduce hydroxyl groups, enhancing solubility but reducing crystallinity (observed as oils) .
- Methyl vs. Aryl Groups : The target compound’s 3-methyl and 3-methylbenzyl groups likely confer moderate lipophilicity, balancing solubility and membrane permeability.
Key Observations :
- Substitution Position Matters: 3-Alkyl/aryl derivatives (e.g., target compound) exhibit lower toxicity compared to 2-aryl analogs, which are potent adenosine antagonists .
- Antiviral Potency: The unsubstituted triazolo-pyrimidinone core shows anti-CHIKV activity, suggesting that electron-donating groups (e.g., methylbenzyl) might enhance selectivity or pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
